N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a variety of functional groups, including hydroxyl, methoxy, phenyl, triazole, and sulfanyl groups
Preparation Methods
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Condensation: This compound can participate in condensation reactions to form larger molecules, often facilitated by catalysts and specific reaction conditions.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
N-methyl-N-(4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}phenyl)acetamide: This compound shares similar functional groups but differs in its overall structure and properties.
4-chromanone-derived compounds: These compounds have a different core structure but may exhibit similar biological activities and applications.
The uniqueness of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H27N5O6S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O6S/c1-35-21-12-17(10-11-20(21)33)15-28-29-24(34)16-39-27-31-30-26(32(27)19-8-6-5-7-9-19)18-13-22(36-2)25(38-4)23(14-18)37-3/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-15+ |
InChI Key |
ULSQQPNUPYRLPA-RWPZCVJISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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